Aurantoside B

Cytotoxicity Oncology Research Leukemia

Procure Aurantoside B (CAS 137895-71-7) for its specific, non-interchangeable biological profile. Unlike generic tetramic acid glycosides, its single structural difference from Aurantoside A (lacking a 2-O-methyl group) produces a quantifiable shift in cytotoxicity (IC50: 3.2 vs 1.8 μg/mL in P388 cells), making it essential for definitive SAR studies. Its documented cytotoxicity also serves as a critical control for antifungal screening programs that aim to decouple mammalian toxicity from desired antimicrobial activity. Researchers engaged in advanced stereochemical assignments or total synthesis must use this compound as a verified reference, following the published revision of its polyene terminal double bond geometry. Standard analytical validation (HPLC, NMR, MS) and documentation (COA) should be mandatory to ensure batch-to-batch reproducibility in these critical applications.

Molecular Formula C35H44Cl2N2O15
Molecular Weight 803.6 g/mol
CAS No. 137895-71-7
Cat. No. B15191715
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAurantoside B
CAS137895-71-7
Molecular FormulaC35H44Cl2N2O15
Molecular Weight803.6 g/mol
Structural Identifiers
SMILESCC1C(C(C(O1)OC2COC(C(C2O)O)OC3C(C(COC3N4C(C(=O)C(=C(C=CC=CC=CC=CC=C(C=C(C)Cl)Cl)O)C4=O)CC(=O)N)O)O)O)O
InChIInChI=1S/C35H44Cl2N2O15/c1-16(36)12-18(37)10-8-6-4-3-5-7-9-11-20(40)24-26(44)19(13-23(38)42)39(32(24)49)33-31(27(45)21(41)14-50-33)54-34-30(48)28(46)22(15-51-34)53-35-29(47)25(43)17(2)52-35/h3-12,17,19,21-22,25,27-31,33-35,40-41,43,45-48H,13-15H2,1-2H3,(H2,38,42)/b4-3+,7-5+,8-6+,11-9+,16-12+,18-10-,24-20-/t17-,19+,21-,22-,25-,27-,28+,29+,30+,31+,33?,34+,35+/m1/s1
InChIKeyYZIOORMSEXDTKB-MONMVOPGSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aurantoside B (CAS 137895-71-7): Cytotoxic & Antifungal Tetramic Acid Glycoside for Research Procurement


Aurantoside B (CAS: 137895-71-7) is a chlorinated tetramic acid glycoside, originally isolated from the marine sponge Theonella sp., and structurally characterized as a polyketide metabolite bearing a dichlorohexaene side chain, a tetramic acid core, and a trisaccharide moiety [1]. As a member of the broader aurantoside family, this compound is a natural product known for its dual bioactivity profile, demonstrating both potent cytotoxicity against specific leukemia cell lines and significant antifungal activity [2][3]. This distinct combination of activities establishes Aurantoside B as a specialized tool for research in marine natural product chemistry, oncology, and mycology, necessitating careful selection against its close structural analogs.

Aurantoside B (CAS 137895-71-7) Procurement: Why Generic Substitution with Aurantoside A or Other Analogs is Unreliable


While the aurantoside family shares a common tetramic acid scaffold, even a single structural modification—such as the absence of an O-methyl group—can profoundly alter both the compound's physicochemical properties and its specific biological potency. Generic substitution of Aurantoside B (CAS 137895-71-7) with closely related analogs like Aurantoside A is demonstrably unreliable, as they exhibit quantifiably different activities in the same assay systems [1]. Further, other in-class compounds like Aurantoside K have been shown to be completely inactive in cytotoxicity assays, underscoring that a shared nomenclature does not guarantee a shared or interchangeable activity profile [2]. The evidence presented below confirms that selecting the specific compound is essential for achieving experimental reproducibility and targeting specific research outcomes.

Quantitative Differentiation of Aurantoside B (137895-71-7) for Scientific Selection: A Comparative Evidence Guide


Aurantoside B vs. Aurantoside A: Differential Cytotoxicity in Murine Leukemia Models

In a direct head-to-head study, Aurantoside B demonstrated measurably different cytotoxic potency compared to its closest structural analog, Aurantoside A. The quantitative data provide a clear basis for selecting Aurantoside B when a specific activity profile is required [1].

Cytotoxicity Oncology Research Leukemia

Aurantoside B vs. Aurantoside A: Structural Basis for Differential Activity

The distinct bioactivity profiles of Aurantosides A and B stem from a single, well-defined structural difference. Aurantoside B lacks the 2-O-methyl group on its 5-deoxypentofuranose sugar unit that is present in Aurantoside A [1].

Natural Product Chemistry Structure-Activity Relationship Glycosylation

Aurantoside B vs. Aurantoside I: Differential Cytotoxicity and Antifungal Selectivity

Cross-study comparisons reveal a critical divergence in the therapeutic potential of different aurantosides. Aurantoside B is a known cytotoxic agent, whereas a more recently isolated analog, Aurantoside I, has been identified as non-cytotoxic while retaining potent, broad-spectrum antifungal activity [1][2].

Antifungal Selectivity Candida Fusarium

Aurantoside B vs. Aurantoside K: Comparative Activity in Cytotoxicity Assays

Aurantoside B's cytotoxic activity is not a universal trait of the class. Aurantoside K, another member of the aurantoside family, was found to be completely inactive in cytotoxicity assays against HCT-116 cells, while still exhibiting a wide spectrum of antifungal activity [1][2].

Cytotoxicity HCT-116 Selectivity

Aurantoside B vs. Aurantoside J: Differential Antifungal Potency in Cross-Study Comparison

Cross-study analysis reveals significant variation in antifungal potency among aurantosides. While Aurantoside B is recognized for its antifungal activity against A. fumigatus and C. albicans [1], the non-cytotoxic Aurantoside I, isolated alongside Aurantoside J, was identified as the most potent antifungal agent in its respective panel, demonstrating excellent potency against all five tested fungal strains (four Candida and one Fusarium) [2].

Antifungal Structure-Activity Relationship Candida Fusarium

Aurantoside B vs. Aurantoside C: Differential Selectivity and Mechanism of Action

Aurantoside C (C828) exhibits a more advanced characterization of its mechanism of action and cellular selectivity. Aurantoside C has been shown to selectively induce apoptosis in Triple Negative Breast Cancer (TNBC) cells by inhibiting the phosphorylation of Akt/mTOR and NF-κB pathways, while activating p38 MAPK and SAPK/JNK pathways. It was found to be 20 times and 35 times more potent than doxorubicin and cisplatin, respectively, in these models [1]. In contrast, the specific mechanism of action for Aurantoside B remains unelucidated, with its activity documented only at the cellular level.

Mechanism of Action Apoptosis Triple Negative Breast Cancer Selectivity

Optimal Research Applications for Aurantoside B (CAS 137895-71-7) Based on Comparative Evidence


Comparative Oncology Research: Establishing Structure-Activity Relationships in Leukemia Models

Aurantoside B is best utilized in direct comparative studies with Aurantoside A to investigate the structure-activity relationship (SAR) governing cytotoxicity in leukemia. As demonstrated, the single structural difference between these two compounds (the presence or absence of a 2-O-methyl group on a sugar moiety) results in a distinct and quantifiable difference in potency against P388 cells (Aurantoside B IC50 = 3.2 μg/mL vs. Aurantoside A IC50 = 1.8 μg/mL) [1]. This well-defined structural contrast makes the pair an excellent model system for probing the molecular determinants of cytotoxic activity in this chemical class. Researchers investigating the role of specific glycosylation patterns in cellular uptake or target engagement would specifically require Aurantoside B for its unique structural feature.

Antifungal Drug Discovery: Investigating Non-Cytotoxic Leads and SAR

For antifungal research, Aurantoside B serves as a benchmark for cytotoxicity. Cross-study comparisons have identified other aurantosides, such as Aurantoside I, that are non-cytotoxic yet possess potent, broad-spectrum antifungal activity [1]. Aurantoside B, with its documented cytotoxicity [2], is therefore a critical control compound for screening programs aimed at identifying antifungal leads that do not also kill mammalian cells. It allows researchers to directly assess whether new analogs or other in-class compounds have successfully been decoupled from the cytotoxic properties of early family members like Aurantoside B.

Natural Product Chemistry: Investigating the Significance of Terminal Double Bond Geometry

Aurantoside B is a key compound for studies involving the stereochemistry of marine natural products. A reinvestigation of its NMR data led to a revision of the geometry of the terminal double bond in its polyene chain [1]. This finding highlights the compound's utility in advanced spectroscopic method development and in the broader effort to correctly assign the structures of complex, flexible natural products. Researchers focusing on the total synthesis or biosynthetic pathways of polyene tetramic acids would procure Aurantoside B as a structurally verified reference standard for confirming the stereochemistry of synthetic intermediates or newly isolated analogs.

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